molecular formula C6H13ClN4 B2448860 3-(3-methyl-4H-1,2,4-triazol-4-yl)propan-1-amine hydrochloride CAS No. 2247103-42-8

3-(3-methyl-4H-1,2,4-triazol-4-yl)propan-1-amine hydrochloride

Cat. No.: B2448860
CAS No.: 2247103-42-8
M. Wt: 176.65
InChI Key: HGKHPLYQJPQGME-UHFFFAOYSA-N
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Description

3-(3-methyl-4H-1,2,4-triazol-4-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazole structure have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Mode of Action

It’s worth noting that triazoles, in general, are known for their ability to form hydrogen bonds and interact with different target receptors . This interaction could potentially lead to changes in the function of these targets, thereby exerting the compound’s pharmacological effects.

Biochemical Pathways

Given the broad range of activities associated with triazole derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced.

Result of Action

Based on the known activities of similar triazole derivatives , it can be speculated that the compound may have a wide range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-4H-1,2,4-triazol-4-yl)propan-1-amine hydrochloride typically involves the reaction of 3-methyl-1,2,4-triazole with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-4H-1,2,4-triazol-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

3-(3-methyl-4H-1,2,4-triazol-4-yl)propan-1-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methyl-4H-1,2,4-triazol-4-yl)propan-1-amine hydrochloride is unique due to its specific structure, which allows it to interact with different molecular targets compared to other triazole or imidazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3-methyl-1,2,4-triazol-4-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-6-9-8-5-10(6)4-2-3-7;/h5H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKHPLYQJPQGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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